Regiospecific Intermediate Role in AZD1480 JAK2 Inhibitor Synthesis Differentiates 5-Fluoro from All Other 5-Substituted Pyrimidine Ethanamines
2-(5-Fluoropyrimidin-2-YL)ethanamine — specifically its (S)-enantiomer — is the validated chiral intermediate for constructing AZD1480, a JAK2 inhibitor with an IC₅₀ of 0.26 nM in cell-free enzymatic assays [1]. The 5-fluoro atom on the terminal pyrimidine ring is structurally encoded in the final drug molecule and confirmed by X-ray crystallography to occupy the kinase ATP-binding pocket [2]. The 5-chloro analog (2-(5-chloropyrimidin-2-yl)ethanamine, CAS 944900-26-9, MW 157.6) has no documented role in any clinical-stage kinase inhibitor synthesis, and the unsubstituted analog (2-(pyrimidin-2-yl)ethanamine, MW 123.16) lacks the halogen necessary for key halogen-bond interactions with the hinge region of the kinase .
| Evidence Dimension | Validated intermediate role in clinical-stage kinase inhibitor synthesis |
|---|---|
| Target Compound Data | (S)-1-(5-fluoropyrimidin-2-yl)ethanamine is the key intermediate for AZD1480 (JAK2 IC₅₀ = 0.26 nM; Phase I clinical candidate) [1][2] |
| Comparator Or Baseline | 2-(5-Chloropyrimidin-2-yl)ethanamine: no clinical-stage inhibitor intermediate role documented. 2-(Pyrimidin-2-yl)ethanamine: no kinase inhibitor intermediate role documented. |
| Quantified Difference | Qualitative: Only the 5-fluoro regioisomer is incorporated into a Phase I clinical candidate (AZD1480). No equivalent clinical-stage intermediate validation exists for Cl, Br, CH₃, or H analogs at the 5-position. |
| Conditions | AZD1480 synthesis pathway as described in Ioannidis et al. J. Med. Chem. 2011; X-ray co-crystal structure PDB 2XA4 |
Why This Matters
For procurement decisions in kinase inhibitor drug discovery programs, only the 5-fluoro intermediate has a validated, literature-documented path to a clinical-stage JAK2 inhibitor, de-risking lead optimization timelines.
- [1] Ioannidis S, Lamb ML, Wang T, et al. Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Journal of Medicinal Chemistry, 2011, 54(1), 262–276. View Source
- [2] RCSB PDB. 2XA4: Inhibitors of Jak2 Kinase Domain. X-ray co-crystal structure at 2.51 Å resolution. Ligand: N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-7-methyl-N4-(1-methylimidazol-4-yl)thieno[3,2-d]pyrimidine-2,4-diamine. View Source
